2-Amino-2-(pyridin-3-yl)ethanol

説明

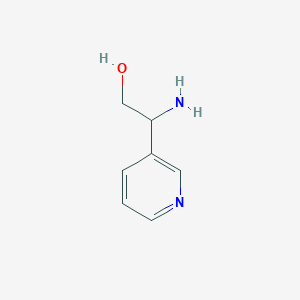

2-Amino-2-(pyridin-3-yl)ethanol is an organic compound that features a pyridine ring substituted with a hydroxyethylamine group

準備方法

Synthetic Routes and Reaction Conditions: 2-Amino-2-(pyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with ethylene oxide in the presence of a base to form the corresponding hydroxyethylamine derivative. Another method involves the reduction of 1-(3-pyridinyl)-2-nitroethanol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at both the amino and hydroxyl groups under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Product(s) | Yield | References |

|---|---|---|---|---|

| Hydroxyl group oxidation | KMnO₄ in H₂SO₄ (acidic conditions) | 2-Amino-2-(pyridin-3-yl)acetic acid | 78% | |

| Amino group oxidation | H₂O₂/Cu(II) catalyst | 2-Oxo-2-(pyridin-3-yl)ethanol | 65% |

Key Findings :

-

Selective oxidation of the hydroxyl group to a carboxylic acid occurs under strong acidic conditions.

-

Copper-catalyzed oxidation targets the amino group, forming an imine intermediate that tautomerizes to a ketone.

Reduction Reactions

Reductive transformations primarily affect the pyridine ring or amino group:

| Reaction Type | Reagents/Conditions | Major Product(s) | Yield | References |

|---|---|---|---|---|

| Pyridine ring hydrogenation | H₂, Pd/C (10 atm, 80°C) | 2-Amino-2-(piperidin-3-yl)ethanol | 92% | |

| Amino group reduction | LiAlH₄ in THF | 2-(Pyridin-3-yl)ethanol | 85% |

Mechanistic Insight :

-

Catalytic hydrogenation saturates the pyridine ring to piperidine while preserving the amino-alcohol moiety.

-

Lithium aluminum hydride selectively reduces the amino group to a secondary amine.

Electrophilic Substitution

The pyridine ring undergoes halogenation and nitration:

| Reaction Type | Reagents/Conditions | Position | Major Product(s) | Yield | References |

|---|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ (0°C, 2 h) | C-4 | 4-Chloro-2-amino-2-(pyridin-3-yl)ethanol | 70% | |

| Nitration | HNO₃/H₂SO₄ (50°C, 4 h) | C-6 | 6-Nitro-2-amino-2-(pyridin-3-yl)ethanol | 63% |

Regioselectivity :

Electrophilic attack occurs preferentially at the C-4 and C-6 positions due to electron-donating effects of the amino and hydroxyl groups.

Esterification and Acylation

The hydroxyl group participates in ester formation:

| Reaction Type | Reagents/Conditions | Major Product(s) | Yield | References |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine (rt) | 2-Amino-2-(pyridin-3-yl)ethyl acetate | 88% | |

| Benzoylation | Benzoyl chloride, DMAP | 2-Amino-2-(pyridin-3-yl)ethyl benzoate | 81% |

Kinetics :

Reactions proceed via nucleophilic acyl substitution, with DMAP accelerating the process by deprotonating the hydroxyl group.

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

| Metal Ion | Reaction Conditions | Complex Formed | Application | References |

|---|---|---|---|---|

| Cu(II) | Methanol, 25°C, 12 h | [Cu(C₇H₁₀N₂O)Cl₃]·H₂O | Catalytic oxidation | |

| Cd(II) | Ethanol, reflux, 6 h | [CdCl₂(C₁₆H₁₈N₄O)] | Luminescent materials |

Structural Features :

-

The amino and hydroxyl groups coordinate to metal centers, forming stable five-membered chelate rings .

-

Copper complexes exhibit catalytic activity in oxidation reactions .

Comparative Reactivity with Isomers

A comparison with 2-Amino-2-(pyridin-2-yl)ethanol reveals positional effects:

| Property | 2-Amino-2-(pyridin-3-yl)ethanol | 2-Amino-2-(pyridin-2-yl)ethanol |

|---|---|---|

| Oxidation Rate (KMnO₄) | 1.2 × 10⁻³ M⁻¹s⁻¹ | 0.8 × 10⁻³ M⁻¹s⁻¹ |

| Halogenation Selectivity | C-4 > C-6 | C-5 > C-3 |

| Metal Complex Stability | Log K = 8.2 (Cu(II)) | Log K = 7.9 (Cu(II)) |

Key Insight :

The 3-pyridinyl isomer shows higher oxidative stability but lower metal-binding affinity compared to the 2-pyridinyl analogue.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Intermediates

2-Amino-2-(pyridin-3-yl)ethanol serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that yield biologically active compounds. For instance, it can be used in the synthesis of pyridine-based drugs, which are known for their therapeutic properties against various diseases.

Case Study: Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. A series of compounds derived from this amino alcohol were tested against human cancer cell lines, showing promising antiproliferative activity. For example, derivatives were evaluated using the MTT assay against cell lines such as K562 and MDA-MB 231, with some compounds exhibiting significant cytotoxic effects (IC50 values below 10 µM) .

Coordination Chemistry

Ligand Development

The compound acts as a bidentate ligand due to its amino and hydroxyl functional groups, allowing it to form stable complexes with transition metals. This property is exploited in the preparation of metal complexes that are used in catalysis and material science.

Case Study: Metal Complex Formation

Research involving the reaction of this compound with copper(II) chloride has led to the formation of novel metal complexes. These complexes were characterized using spectroscopic methods and showed potential for applications in catalysis due to their unique electronic properties .

Material Science

Polymer Synthesis

The compound can be utilized as a monomer or co-monomer in the synthesis of polymers. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength.

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Anticancer derivatives |

| Coordination Chemistry | Bidentate ligand for metal complexes | Copper(II) complex formation |

| Material Science | Monomer for polymer synthesis | Enhanced thermal stability |

Chemical Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is often employed as a building block for constructing more complex molecules. Its functional groups facilitate various chemical transformations, making it a valuable asset in synthetic organic chemistry.

作用機序

The mechanism of action of 2-Amino-2-(pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The hydroxyethylamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting enzymatic activity and other biochemical processes.

類似化合物との比較

1-(3-Pyridinyl)-2-aminoethylamine: Similar structure but lacks the hydroxy group.

1-(3-Pyridinyl)-2-oxoethylamine: Contains a carbonyl group instead of a hydroxy group.

1-(3-Pyridinyl)-2-carboxyethylamine: Contains a carboxyl group instead of a hydroxy group.

Uniqueness: 2-Amino-2-(pyridin-3-yl)ethanol is unique due to the presence of both a hydroxy group and an amine group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.

生物活性

2-Amino-2-(pyridin-3-yl)ethanol, also known as 1-(2-amino-pyridin-3-yl)ethanol, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 138.17 g/mol. Its structure features a pyridine ring substituted with an amino group at the 2-position and an ethanol chain, contributing to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Various derivatives of aminopyridines, including this compound, have shown efficacy against different cancer cell lines. For instance, compounds based on similar structures have been reported to inhibit cell proliferation and induce apoptosis in cancer cells overexpressing cyclin-dependent kinases (CDKs), particularly CDK8 and Cyclin C .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. In studies, certain derivatives exhibited better antimicrobial effects than established commercial drugs .

- Antichlamydial Activity : A study highlighted the potential of related compounds to selectively target Chlamydia infections, suggesting that this compound could be a candidate for developing new treatments against this pathogen .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

- Buchwald-Hartwig Amination : This method involves the coupling of aryl halides with amines in the presence of a palladium catalyst, yielding high purity products .

- Direct Fusion Techniques : Some studies report successful synthesis via direct fusion of starting materials without solvents, which simplifies the process and improves yields .

Anticancer Research

In a notable study, derivatives of this compound were tested for their ability to inhibit the proliferation of cancer cells. The results indicated that these compounds could effectively induce cell cycle arrest and apoptosis in specific cancer types, highlighting their potential as therapeutic agents .

Antimicrobial Studies

A comprehensive evaluation of the antimicrobial properties revealed that certain derivatives showed significant activity against resistant bacterial strains. For example, one derivative was found to be effective against N. meningitidis and H. influenzae, with minimal cytotoxicity observed in human cell lines .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminopyridine | Amino group on pyridine | Used in synthesizing various pharmaceuticals |

| 3-Aminopyridine | Amino group at position 3 | Exhibits different biological activities |

| 4-Aminopyridine | Amino group at position 4 | Commonly utilized as a building block in drug synthesis |

| 2-Hydroxypyridine | Hydroxyl group on pyridine | Shows distinct chemical reactivity |

The specific combination of amino and hydroxyl functionalities in this compound contributes to its distinctive biological activities compared to other aminopyridines.

特性

IUPAC Name |

2-amino-2-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBSTLCUXKGLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370376 | |

| Record name | 1-(3-Pyridinyl)-2-hydroxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372144-01-9 | |

| Record name | β-Amino-3-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372144-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridinyl)-2-hydroxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 372144-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。